2-Methylanthracene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry
2-Methylanthracene (C₁₅H₁₂) is classified as a polycyclic aromatic hydrocarbon (PAH), specifically a methyl derivative of anthracene (B1667546), where a methyl group (-CH₃) is attached at the second carbon position of the anthracene ring system. fishersci.ca PAHs are organic compounds composed of multiple fused benzene (B151609) rings and are widely recognized environmental pollutants, typically formed during the incomplete combustion of organic matter, including fossil fuels and vegetation. chemeo.comchembk.com Anthracene itself consists of three fused benzene rings. accustandard.comstenutz.eu The presence of the methyl substituent on the anthracene core in this compound influences its chemical reactivity, spectroscopic behavior, and interactions within various matrices.
Historical Perspectives on Anthracene Methyl Derivatives Research
The study of anthracene and its derivatives has a rich history in organic chemistry. Anthracene was first discovered in 1866 from coal tar. accustandard.comnih.gov Early investigations into anthracene derivatives, including methyl-substituted anthracenes, explored their fundamental chemical properties and reactions. For instance, the Elbs reaction, a cyclodehydration of o-methyl- or o-methylene-substituted diarylketones, is a classic laboratory method for preparing anthracene. nih.gov Research in the mid-20th century delved into the excited states of methylanthracenes, noting that their triplet spectra were nearly identical to anthracene, though their short-lived transient spectra changed dramatically upon methylation. accustandard.com Studies on the pyrolysis of methylanthracenes, including this compound, were conducted to understand their decomposition pathways and product formation at elevated temperatures. nih.gov These historical studies laid the groundwork for understanding the structure-property relationships within this class of compounds.
Contemporary Significance in Chemical Sciences
In contemporary chemical sciences, this compound continues to be a relevant compound, finding utility and being a subject of research in several areas. It is used in organic synthesis as a building block for more complex molecules, including dyes and pigments. fishersci.cachemos.dewikipedia.org Its fluorescent properties are of interest in materials science, particularly for potential applications in optoelectronics. fishersci.ca
Furthermore, this compound serves as a pyrolytic marker in environmental chemistry, with its relatively high presence in oil samples indicating evidence of cracking processes. ctdbase.org This makes it valuable in analyzing the chemical heterogeneity of marine residual fuel oils. ctdbase.org Research also focuses on its photophysical and photochemical processes, especially when adsorbed on surfaces like silica (B1680970) gel, where its behavior differs from unsubstituted anthracene, showing no evidence of ground state pairing even at high surface coverages. uni.lu
Detailed research findings have explored the distinct biological activity of this compound compared to its isomers, such as 1-Methylanthracene (B1217907). Studies investigating non-genotoxic endpoints, like the dysregulation of gap junction intercellular communication (GJIC) and activation of mitogen-activated protein kinases (MAPK) in lung cells, have shown that this compound typically has no effect on these endpoints, unlike 1-Methylanthracene which possesses a "bay-like" structural region. nih.govfishersci.canih.gov This highlights the importance of molecular structure in determining the biological interactions of PAHs. Analytical methods, such as reverse phase HPLC, have also been developed for the efficient separation and analysis of this compound. uni.lu
Data Tables
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂ | fishersci.canih.govwikipedia.orguni.lufishersci.cachemicalbook.com |
| Molecular Weight | 192.26 g/mol | fishersci.canih.govuni.lufishersci.ca |
| Appearance | Crystalline solid / Faintly yellow powder | fishersci.ca |
| Melting Point | 204-206 °C (lit.) | chemos.dewikipedia.orgfishersci.ca |
| Boiling Point | 347.2 °C at 760 mmHg | wikipedia.org |
| Density (estimated) | 1.0561 (estimate) / 1.105 g/cm³ | chemos.dewikipedia.org |
| Solubility | Soluble in benzene and chloroform; insoluble in water, difficult to dissolve in methanol (B129727) and acetone. | chemos.dewikipedia.org |
Table 2: Comparative Biological Activity of Methylanthracene Isomers on Non-Genotoxic Endpoints
| Compound | Bay-like Region | Effect on Gap Junction Intercellular Communication (GJIC) | Effect on Mitogen-Activated Protein Kinases (MAPK) Activation | Source(s) |
| This compound | No | No effect | No effect | nih.govfishersci.canih.gov |
| 1-Methylanthracene | Yes | Inhibits GJIC | Activates ERK1/2 and p38 MAP kinases | nih.govfishersci.canih.gov |
| Anthracene | No | No effect | Not specified as active | nih.gov |
| 9-Methylanthracene (B110197) | Yes | Inhibits GJIC | Not specified as active | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylanthracene | |
|---|---|---|
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InChI |
InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3 | |
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InChI Key |
GYMFBYTZOGMSQJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
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Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8060616 | |
| Record name | 2-Methylanthracene | |
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Molecular Weight |
192.25 g/mol | |
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Physical Description |
Faintly yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methylanthracene | |
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Vapor Pressure |
0.0000501 [mmHg] | |
| Record name | 2-Methylanthracene | |
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CAS No. |
613-12-7, 26914-18-1 | |
| Record name | 2-Methylanthracene | |
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| Record name | 2-Methylanthracene | |
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| Record name | Anthracene, methyl- | |
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| Record name | 2-METHYLANTHRACENE | |
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Advanced Synthetic Methodologies for 2 Methylanthracene and Its Derivatives
Regioselective Synthesis of 2-Methylanthracene Isomers
The synthesis of this compound and its isomers often necessitates regioselective approaches to ensure the desired substitution pattern on the tricyclic aromatic system.
Classical Approaches and Mechanistic Investigations
Classical synthetic strategies for substituted anthracenes, including this compound, have historically relied on methods such as Friedel-Crafts reactions, the Elbs reaction, aromatic cyclodehydration, and Bradsher-type reactions from diarylmethanes. chemicalbook.com One notable classical route to this compound involves the reduction of 2-methylanthracen-9(10H)-one (2-methylanthrone) (PubChem CID: 104764) using reducing agents like sodium borohydride (B1222165) (NaBH4) in a diglyme/methanol (B129727) system. This method has been reported to achieve a 100% yield for this compound from its corresponding anthrone (B1665570) precursor, without the formation of byproducts. thieme-connect.de
Table 1: Reduction of Methyl-Substituted Anthracen-9(10H)-ones to Anthracenes thieme-connect.de
| R1 (Methyl Substitution) | Yield (%) |
| H | 100 |
| 2-Me | 100 |
| 1,4-Me2 | 98 |
| 2,3-Me2 | 94 |
| 2,7-Me2 | 100 |
| 2,6-Me2 | 100 |
| 1,2,4-Me3 | 96 |
Mechanistic investigations into the formation of anthracene (B1667546) derivatives often involve cyclization reactions. For instance, palladium(II)-catalyzed C-H alkenylation of diphenyl carboxylic acids with acrylates has been shown to form substituted anthracene derivatives through a mechanism involving oxidative addition of Pd(II), acrylate (B77674) insertion, C-H activation, and cyclization. nih.gov While these studies highlight general principles of anthracene core formation, specific mechanistic details for the regioselective formation of 2-methylanthracen-9(10H)-one, a key intermediate for this compound, are less extensively detailed in general literature. However, the synthesis of 2-methylanthraquinone (B1664562) (PubChem CID: 6773) via double electrophilic aromatic substitution of toluene (B28343) with phthalic anhydride (B1165640) (PubChem CID: 6917) provides insight into regioselective methyl group attachment at the β-position (C2) of the anthraquinone (B42736) skeleton, a similar regiochemical challenge. wikipedia.org
Modern Catalytic and Stereoselective Syntheses
Modern synthetic methodologies for anthracene derivatives frequently employ metal-catalyzed reactions, particularly those involving alkynes. Rhodium-catalyzed oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes has been successfully used for the regioselective synthesis of substituted anthracenes. chemicalbook.com Similarly, palladium-catalyzed tandem C-H activation/biscyclization reactions of propargylic carbonates with terminal alkynes offer a highly regioselective route to complex tetracyclic benz[a]anthracene derivatives. researchgate.netfcchemicals.com
While these catalytic methods demonstrate high regioselectivity for constructing various anthracene scaffolds, specific examples focusing on the direct, stereoselective synthesis of this compound are less common. The concept of stereoselective synthesis is broadly applied in organic chemistry to control the spatial arrangement of atoms in a molecule, often through the use of chiral catalysts or specific reaction conditions. chemistrydocs.com Research has explored microwave-induced stereoselective synthesis for adducts of this compound and maleic anhydride (PubChem CID: 7923), indicating potential for controlling stereochemistry in reactions involving this compound. researchgate.net
Derivatization Strategies from this compound
This compound serves as a versatile starting material for the synthesis of various functionalized derivatives through a range of chemical transformations.
Oxidative Transformations: Anthraquinone Derivatives Synthesis (e.g., 2-Methylanthraquinone)
Oxidative transformations of this compound are key to synthesizing anthraquinone derivatives, notably 2-methylanthraquinone. This conversion can be achieved through the oxidation of this compound using strong oxidizing agents such as a mixture of sulfuric acid and nitric acid. fcchemicals.com Another reported method for the preparation of 2-methylanthraquinone from this compound involves oxidation with chromyl chloride (CrO2Cl2) (PubChem CID: 24578). This reaction can yield 2-methylanthraquinone (42%) and anthraquinone-2-aldehyde (PubChem CID: 11956) (25%), indicating oxidation at both the anthracene core and the methyl group. cdnsciencepub.com
Table 2: Oxidation of this compound with Chromyl Chloride cdnsciencepub.com
| Reactant | Product(s) | Yield (%) |
| This compound | 2-Methylanthraquinone, Anthraquinone-2-aldehyde | 42, 25 |
Further derivatization of 2-methylanthraquinone is also possible. For instance, the methyl group of 2-methylanthraquinone can be oxidized to yield anthraquinone-2-carboxylic acid (PubChem CID: 7006). wikipedia.org
Reduction Pathways and Dihydroanthracene Formation
Reduction pathways of this compound primarily lead to the formation of dihydroanthracene derivatives. Pyrolysis studies of this compound have shown that 2-methyl-9,10-dihydroanthracene (PubChem CID: 948674) is a primary product. This process involves complex radical reactions where hydrogen transfer occurs between methylanthracene molecules, leading to the formation of methylhydroanthryl radicals, which can then disproportionate to form dihydroanthracene derivatives. umich.edu
Table 3: Primary Products from this compound Pyrolysis umich.edu
| Temperature (°C) | Major Products |
| 400 | 2-Methyl-9,10-dihydroanthracene |
| 425 | 2-Methyl-9,10-dihydroanthracene, Anthracene |
| 450 | 2-Methyl-9,10-dihydroanthracene, Anthracene |
The formation of 9,10-dihydroanthracene (B76342) (PubChem CID: 7922) and its derivatives from anthracene compounds can also be achieved through hydrogenation in the presence of suitable catalysts, such as barium-promoted copper chromite. google.com
Electrophilic Substitution Reactions and Functionalization
Electrophilic substitution reactions on this compound allow for the introduction of various functional groups onto the aromatic rings. While anthracene itself readily undergoes electrophilic aromatic addition reactions (AdEAr), this compound has also been shown to participate in such reactions, producing new adducts in high yields. researchgate.net
Functionalization at the methyl group is also a significant derivatization strategy. For example, bromination of this compound using N-bromosuccinimide (NBS) (PubChem CID: 6016) yields a bromomethyl adduct. This bromomethyl derivative can then be utilized in subsequent reactions, such as the formation of a phosphonium (B103445) salt followed by a Wittig-type reaction with cyclopropanecarboxaldehyde (B31225) (PubChem CID: 119572). masterorganicchemistry.com Another example of functionalization at the methyl group involves the quaternization of γ-chloromethylanthracene to form N-(γ-chloromethylanthracene)pyridine chloride. scispace.com
Table 4: Electrophilic Functionalization Examples
| Starting Material | Reagent(s) | Product Type | Reference |
| This compound | N-Bromosuccinimide | Bromomethyl adduct | masterorganicchemistry.com |
| This compound | Electrophilic Aromatic Addition Reagents | Addition Adducts | researchgate.net |
| γ-Chloromethylanthracene | Pyridine | Quaternized product | scispace.com |
Mechanistic Studies of 2 Methylanthracene Reactivity
Thermal Decomposition and Pyrolysis Pathways
Pyrolysis of 2-methylanthracene involves complex reaction networks leading to various products.
The pyrolysis of methylanthracenes, including 1-, 2-, and 9-methylanthracene (B110197), typically proceeds through three primary reaction pathways: demethylation, methyl addition, and hydrogenation. epa.govfishersci.com Demethylation leads to the formation of anthracene (B1667546), while methyl addition results in dimethylanthracenes. epa.govfishersci.com Hydrogenation pathways yield methyl-9,10-dihydroanthracenes. epa.govfishersci.com The relative importance of these pathways varies depending on the specific methylanthracene isomer. epa.govfishersci.com
For this compound, pyrolysis experiments conducted at temperatures between 400°C and 450°C for batch holding times up to 300 minutes showed that at 400°C, 2-methyl-9,10-dihydroanthracene was the major product, with smaller amounts of anthracene and dimethylanthracenes also formed. fishersci.com At higher temperatures (425°C and 450°C), anthracene became one of the most abundant products alongside 2-methyl-9,10-dihydroanthracene. fishersci.com Notably, fewer dimethylanthracene isomers and no partially hydrogenated anthracenes were detected from this compound pyrolysis compared to 1-methylanthracene (B1217907). fishersci.com
The order of demethylation reactivity at 400°C among methylanthracene isomers follows the trend: 9-methylanthracene > 1-methylanthracene > this compound. epa.gov This demethylation rate can be correlated with Dewar reactivity numbers, which provide a measure of the localization energy of the peripheral aromatic carbon atom bearing the methyl substituent. epa.gov
Table 1: Primary Products from Methylanthracene Pyrolysis fishersci.com
| Methylanthracene Isomer | Primary Products at Low Conversions |
| 1-Methylanthracene | Anthracene, methyl-9,10-dihydroanthracene, dimethylanthracenes |
| This compound | Anthracene, 2-methyl-9,10-dihydroanthracene, dimethylanthracenes |
| 9-Methylanthracene | Anthracene, 9-methyl-9,10-dihydroanthracene, dimethylanthracenes |
The pyrolysis of polycyclic alkylaromatics, including this compound, is rationalized by hydrogen-transfer mechanisms and free-radical chemistry. epa.gov Key elementary reaction steps for methylanthracene pyrolysis involve initiation through the reverse of radical disproportionation, also termed molecular disproportionation. epa.gov These bimolecular steps facilitate the transfer of a benzylic hydrogen from one methylanthracene molecule to a peripheral aromatic carbon atom on another. epa.gov Hydrogen transfer to an unsubstituted position produces a non-ipso methylhydroanthryl radical, while transfer to a substituted position results in an ipso radical. epa.gov Hydrogenolytic cleavage of the aryl-alkyl C-C bond is also observed in polycyclic alkylarenes like 9,10-dimethylanthracene (B165754) and 1-methylpyrene (B1203753) during pyrolysis at temperatures around 400°C. epa.gov The formation of anthracene oligomers, which are benzene-insoluble products, tends to increase with the severity of the reaction conditions. epa.gov
Comparative Kinetics and Product Distribution with Anthracene Isomers
Solution-Phase Reaction Dynamics
This compound exhibits diverse reactivity in solution, particularly in oxidation processes.
This compound can undergo oxidation to produce quinone derivatives and aldehydes. When oxidized with chromyl chloride, this compound yields 2-methylanthraquinone (B1664562) (42% yield) and anthraquinone-2-aldehyde (25% yield). wikipedia.org The oxidation occurs at two positions, and the 9,10 positions are generally expected to be more reactive. wikipedia.org
An alternative method for the preparation of 2-methylanthraquinone from this compound involves oxidation with an aqueous solution of sodium hypochlorite (B82951) in tetrachloroethylene. This reaction is efficiently carried out at approximately 30°C, with the pH maintained between 4.5 and 8.0, preferably from 5.5 to 8.0. Under these conditions, the reaction can yield up to 95% 2-methylanthraquinone. Maintaining the pH is crucial, as values below 4.5 lead to detrimental side reactions, while values above 8.0 result in a very slow reaction rate and undesirable byproducts.
Table 2: Products and Yields from this compound Oxidation
| Oxidizing Agent | Solvent | Temperature (°C) | pH Range (Optimal) | Major Products | Yields (Approx.) | Citation |
| Chromyl Chloride | Carbon tetrachloride | Not specified | Not specified | 2-Methylanthraquinone, Anthraquinone-2-aldehyde | 42%, 25% | wikipedia.org |
| Sodium Hypochlorite | Tetrachloroethylene | 30 | 5.5-8.0 | 2-Methylanthraquinone | Up to 95% |
Furthermore, lignin (B12514952) peroxidase, an enzyme from Phanerochaete chrysosporium, has been shown to oxidize this compound in systems containing water-miscible organic solvents and hydrogen peroxide. The products of these enzymatic oxidations contain hydroxyl and keto groups.
This compound participates in cycloaddition reactions, notably with fullerenes. It forms monoadducts withfullerene through cycloaddition in solution. These monoadducts can be obtained in good yields as crystalline solids.
Oxidation Reactions and Product Characterization
Solid-State Reactivity of this compound
The solid-state reactivity of this compound has been explored, particularly concerning the thermal decomposition of its adducts. The crystalline monoadducts formed betweenfullerene and this compound undergo thermolytic decomposition when heated in the solid state to temperatures ranging from 180°C to 240°C. This decomposition yieldsfullerene and the original this compound, without the detectable formation of bisadducts. This process is rationalized by topochemical control, where the crystal packing influences the reaction pathway.
Solid-state reactions can be highly efficient, often avoiding the need for solvents and benefiting from the crystal structure. Photodimerization is a well-documented solid-state reaction for various anthracene derivatives, such as 9-methylanthracene and 9-cyanoanthracene, which can undergo [4+4] photodimerization. These reactions often adhere to "Schmidt's criteria," requiring adjacent olefins to be aligned in parallel and separated by less than 4.2 Å for [2+2] cycloaddition. In solid-state photoreactions, molecular changes typically precede the symmetry modifications of the crystal lattice. While this compound itself shows slightly better photostability in isooctane (B107328) solution compared to parent polycyclic aromatic hydrocarbons, specific details regarding its solid-state photodimerization or other photoreactions were not extensively covered in the literature reviewed.
Advanced Spectroscopic Characterization and Electronic Structure of 2 Methylanthracene
High-Resolution Absorption and Emission Spectroscopy
High-resolution absorption and emission spectroscopy techniques are instrumental in probing the detailed energy landscape of 2-Methylanthracene, revealing its vibronic transitions and the effects of internal rotation.
Gas-phase Cavity Ring-Down Spectroscopy (CRDS) has been employed to measure the S₀-S₁ absorption spectra of this compound in the ultraviolet region, specifically between 330 and 375 nm (26,666 to 30,303 cm⁻¹), utilizing supersonic free-jet expansions of argon. This technique offers unparalleled spectral resolution in the UV range. researchgate.netnih.govacs.orgresearchgate.netacs.orgresearchgate.net
CRDS is a highly sensitive absorption technique that measures the lifetime (ring-down time) of photons within an optical cavity, making it immune to laser intensity fluctuations and capable of achieving low detection limits. frontiersin.org The S₀-S₁ absorption spectra of this compound obtained via CRDS agree well with fluorescence excitation spectra in terms of peak positions, although they exhibit different relative band intensities. researchgate.netnih.govacs.orgacs.org
Fluorescence excitation and dispersed fluorescence (DF) spectroscopy are crucial for studying the S₁-S₀ transitions and the internal rotation of the methyl group in this compound. The S₁-S₀ fluorescence excitation and dispersed fluorescence spectra of this compound have been measured in a supersonic free jet expansion. kyushu-u.ac.jpdntb.gov.uarcin.org.pl
These studies have revealed a prominent 0-0 transition in the fluorescence excitation spectrum of this compound. kyushu-u.ac.jp The analysis of these spectra provides insights into the potential energy curves of the methyl rotation in both the S₀ (ground) and S₁ (first excited) electronic states. kyushu-u.ac.jp
Vibronic coupling, the interaction between molecular vibrations and electronic states, significantly influences the spectroscopic features of this compound. nih.gov Spectroscopic assignments of the observed vibronic band systems in this compound have been discussed and compared to previous studies. researchgate.netnih.govacs.orgresearchgate.netacs.org
Density Functional Theory (DFT) calculations have been extensively used to study the structures and evaluate the vibrational transitions of both the ground and excited states of this compound. researchgate.netnih.govacs.orgresearchgate.netacs.org Time-dependent DFT calculations of the first electronic excited states and Franck-Condon factor calculations assist in the assignment of experimentally measured vibronic bands, showing a very good match between experimental line positions and quantum chemically calculated Franck-Condon excitation lines. researchgate.netnih.govacs.orgacs.org
The internal rotation of the methyl group in this compound has been a specific focus, with barrier heights to internal rotation in the S₀ and S₁ states determined to be 69 cm⁻¹ and 335 cm⁻¹, respectively, using a one-dimensional free-rotor model. kyushu-u.ac.jp The potential energy curves of the methyl rotation obtained from DFT and time-dependent DFT calculations show significant differences between this compound and its isomer, 1-Methylanthracene (B1217907), and depend substantially on the electronic state. These differences are consistently explained by a p-r hyperconjugation effect. kyushu-u.ac.jp
The excitation spectra of this compound in helium nanodroplets and in the gas phase show a remarkable Franck-Condon progression (FCP) of low-energy modes, attributed to the torsional mode of the methyl substituent. aip.org The first transition in the gas phase spectrum, at 27,393 cm⁻¹, is assigned to the electronic origin. aip.org
Table 1: Barrier Heights to Internal Rotation in this compound
| Electronic State | Barrier Height (cm⁻¹) kyushu-u.ac.jp |
| S₀ (Ground) | 69 |
| S₁ (Excited) | 335 |
Fluorescence Excitation and Dispersed Fluorescence Studies
Photoelectron Spectroscopy of Anionic Clusters
Photoelectron spectroscopy of anionic clusters of this compound provides critical information on its electron affinities and the evolution of its electronic structure in aggregated forms.
Anion photoelectron (PE) spectroscopy has been employed to investigate the evolution of the electronic structure of molecular aggregates, including those of this compound. nih.govlafiascijournals.org.ng For monomer anions (n=1), the electron affinities of this compound and other anthracene (B1667546) derivatives are confined to a narrow range of 0.47 to 0.59 eV, which are well reproduced by DFT calculations, indicating their isoelectronic character. nih.govlafiascijournals.org.ng
For cluster anions (n=2-100) of anthracene and this compound, two types of isomers, I and II, can coexist over a wide size range. nih.govlafiascijournals.org.ng Isomer I is characterized by a monomeric anion core that becomes progressively embedded within the cluster as its size increases. nih.govlafiascijournals.org.ng The vertical detachment energies (VDEs) of isomer I in these anionic clusters exhibit an almost linear dependence on n⁻¹ᐟ³. nih.govlafiascijournals.org.ng In contrast, isomers II-1 (for 4 ≤ n < 30) and II-2 (for n ≥ ~55) possess a multimeric (possibly tetrameric) anion core. nih.govlafiascijournals.org.ng The VDEs of isomers II-1 (n ≥ 14) and II-2 (n=40-100) remain constant with increasing cluster size and are approximately 0.5 eV lower than those of isomer I. nih.govlafiascijournals.org.ng This suggests that electron attachment in isomers II-1 and II-2 leads to only minor geometrical rearrangement, and for isomer II-2, the constant VDEs align with bulk data, indicating a largely localized electronic polarization. nih.govlafiascijournals.org.ng
Table 2: Electron Affinities of Anthracene and Alkyl Derivatives (Monomer Anions) nih.govlafiascijournals.org.ng
| Compound | Electron Affinity (eV) |
| Anthracene (Ac) | 0.47 - 0.59 |
| 1-Methylanthracene (1MA) | 0.47 - 0.59 |
| This compound (2MA) | 0.47 - 0.59 |
| 9-Methylanthracene (B110197) (9MA) | 0.47 - 0.59 |
| 9,10-Dimethylanthracene (B165754) (DMA) | 0.47 - 0.59 |
| 2-tert-Butylanthracene (2TBA) | 0.47 - 0.59 |
Photoelectron spectra are instrumental in differentiating between different isomeric forms of this compound and its clusters. The coexistence of two distinct types of isomers (I and II) in anionic clusters of this compound, as revealed by PE spectroscopy, allows for their differentiation based on their unique spectral characteristics and size-dependent energetics. nih.govlafiascijournals.org.ng
For this compound cluster anions, the presence of both isomer I (monomeric anion core with size-dependent VDEs) and isomer II (multimeric anion core with constant VDEs) provides a means of distinguishing these structural arrangements. nih.govlafiascijournals.org.ng In contrast, for other alkyl-substituted anthracene cluster anions, such as 1-methylanthracene, 9-methylanthracene, 9,10-dimethylanthracene, and 2-tert-butylanthracene, only isomer I is exclusively formed, and neither isomer II-1 nor II-2 is observed. nih.govlafiascijournals.org.ng This difference in isomer formation highlights the utility of photoelectron spectroscopy in characterizing the structural preferences of these molecular aggregates.
Electron Affinities and Electronic Structure Evolution in Aggregates
Vibrational Spectroscopy: Infrared and Raman Analyses
Vibrational spectroscopy, encompassing Infrared (IR) and Raman analyses, provides crucial information about the molecular structure and bonding of this compound. Both IR and Raman spectra for this compound are available, offering complementary insights into its vibrational modes nih.govnist.govnist.govchemicalbook.com. Resonance Raman spectroscopy, in particular, demonstrates a strong sensitivity to the structure and peripheral substitution of PAHs, enabling the differentiation between structurally similar species such as this compound and 9-methylanthracene pitt.edu. Studies have shown that while the vibrational frequencies of this compound are largely unaffected by the surrounding helium environment, electronic excitation accompanied by nuclear rearrangement can lead to noticeable line broadening in its spectra aip.org.
Assignment of Characteristic Vibrational Modes
The assignment of characteristic vibrational modes in this compound is often supported by density functional theory (DFT) calculations, which are used to determine harmonic frequencies and intensities. These theoretical predictions generally exhibit good correlation with experimental data publish.csiro.aunasa.govresearchgate.netacs.org. The introduction of a methyl group into the anthracene core primarily adds characteristic C-H stretch vibrations associated with the methyl group itself, without significantly altering the fundamental vibrational pattern of the anthracene backbone nasa.gov.
Specific vibrational modes identified for this compound include:
| Spectroscopy Type | Vibrational Mode (cm⁻¹) | Description | Reference |
| Raman | 1395, 1398, 1391, 1393 | Strongest lines for anthracene derivatives, including this compound pitt.edu. | pitt.edu |
| Raman | 752 | Shift from 756 cm⁻¹ in anthracene pitt.edu. | pitt.edu |
| Electronic Excitation | 189.3, 270.5, 351.5 (helium droplets) | New modes attributed to reduced symmetry due to methylation, corresponding to 185.9, 262.5, and 345.4 cm⁻¹ in the gas phase aip.org. | aip.org |
Conformational Analysis and Methyl Group Dynamics
The presence of the methyl group in this compound introduces conformational flexibility and specific dynamics. The excitation spectra of this compound, particularly in environments like helium droplets, reveal a notable Franck-Condon progression of low-energy modes. This progression is attributed to the torsional mode of the methyl substituent, indicating its dynamic behavior aip.org. The methyl group in this compound can be considered a molecular rotor, with its internal rotation dynamics explored through electronic spectroscopy and DFT calculations acs.orgacs.org. While the vibrational frequencies of this compound remain largely consistent between gas phase and helium droplet environments, the observed line broadening in the latter is attributed to the damping effect of the helium environment on the excited system aip.org.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Advanced Analytical Applications
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the identification, quantification, and structural elucidation of this compound. GC-MS is a well-established method for the analysis of polycyclic aromatic hydrocarbons (PAHs), including this compound, offering high sensitivity, selectivity, and resolution diva-portal.org.
In mass spectrometry, the molecular ion (M⁺) of this compound is typically observed at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular weight. A prominent peak is also frequently observed at m/z 193 nih.govlibretexts.org. The characteristic fragmentation pattern of this compound in GC-MS provides valuable diagnostic information for its identification.
Typical Fragmentation Peaks of this compound in GC-MS
| m/z | Relative Abundance (%) |
| 193 | 99.99 |
| 192 | 28.55 |
| 221 | 18.07 |
| 194 | 15.54 |
| 191 | 3.40 |
| Data based on GC-MS analysis nih.gov. |
GC-MS has practical applications, such as identifying this compound as a marker for occupational exposure to teak wood dust, as it is present in teak but not in other common woods like oak or pine nih.gov. A challenge in GC-MS analysis of PAHs, including this compound, is the difficulty in distinguishing between isomers that possess similar structures and fragmentation patterns, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), or other PAHs with the same molecular formula diva-portal.orgmdpi.com.
Photophysical and Photochemical Processes of 2 Methylanthracene
Photodegradation in Environmental Media
Polycyclic aromatic hydrocarbons (PAHs), including 2-methylanthracene, undergo significant photodegradation when exposed to ultraviolet (UV) light in various environmental matrices. This process is crucial for understanding their environmental fate and involves specific chemical mechanisms leading to their decomposition. Photodegradation can occur in organic solvents, solvent-water mixtures, and aqueous media, typically proceeding as homogeneous reactions in bulk phases like air, water, and oil. nih.govnih.gov
UV-Induced Decomposition Kinetics
The photodegradation of this compound in isooctane (B107328) solutions under UV irradiation follows first-order reaction kinetics. nih.gov Studies have determined its half-life, expressed as the required irradiation dose, to be 161.2 W·h/m². nih.gov This indicates the amount of UV energy needed to reduce the initial concentration of this compound by half.
The following table summarizes the half-lives of various methylanthracenes and anthracene (B1667546) under similar UV irradiation conditions, illustrating their relative stabilities:
| Compound | Half-life (W·h/m²) |
| This compound | 161.2 |
| 1-Methylanthracene (B1217907) | 117.5 |
| 9-Methylanthracene (B110197) | 100.5 |
| Anthracene | 73.7 |
Identification of Photoproducts and Degradation Pathways
Photodegradation of PAHs, including this compound, primarily proceeds through oxidation reactions. The most commonly identified photoproducts resulting from the UV-induced decomposition of methylanthracenes are quinones, benzoic acid, and other derivatives containing hydroxyl, carbonyl, and carboxyl functional groups. fishersci.com These initial degradation intermediates are often unstable and undergo further oxidation, fragmentation, or reduction. fishersci.com
Theoretical and Computational Chemistry of 2 Methylanthracene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical methods are extensively employed to investigate the electronic structure of 2-Methylanthracene, providing fundamental information about its ground and excited states.
Density Functional Theory (DFT) for Ground and Excited StatesDensity Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules, including this compound. DFT calculations are performed to study the structures and evaluate the vibrational transitions of both the ground (S0) and excited (S1) statesresearchgate.netnasa.govnih.gov. For 2-MA, DFT calculations, often at the B3LYP/6-31+G(d,p) level, have been used to determine potential energy curves for methyl group rotation in both the S0 and S1 stateskyushu-u.ac.jp. The energy variations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in 2-MA correlate well with the variations in rotational energy barriers upon S1←S0 excitation, indicating that these orbitals are key factors influencing the rotational barrierskyushu-u.ac.jp.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and other computational methods are crucial for understanding the dynamic behavior and conformational preferences of this compound, particularly concerning the internal rotation of its methyl group and its intermolecular interactions.
Methyl Group Internal Rotation and Energy BarriersThe internal rotation of the methyl group in this compound has been a subject of computational and spectroscopic investigationkyushu-u.ac.jpaip.orgacs.org. DFT and TD-DFT calculations, for instance, at the B3LYP/6-31+G(d,p) level, have been used to obtain the potential energy curves for the methyl rotation in both the ground (S0) and first excited (S1) electronic stateskyushu-u.ac.jp. The calculated barrier heights for internal rotation in this compound are significantly different between the S0 and S1 states. For the S0 state, the barrier height is determined to be 69 cm⁻¹, while for the S1 state, it is 335 cm⁻¹kyushu-u.ac.jp. These differences are consistently explained by a p-rhyperconjugation effectkyushu-u.ac.jp. The V3 barriers (representing a three-fold rotational potential) in both S0 and S1 states show good agreement with variations in the energies of the HOMO and LUMOkyushu-u.ac.jp.
Table 1: Calculated Methyl Group Internal Rotation Barriers in this compound
| Electronic State | Barrier Height (cm⁻¹) kyushu-u.ac.jp |
| S0 (Ground State) | 69 |
| S1 (Excited State) | 335 |
Prediction of Spectroscopic Signatures
Computational chemistry methods are powerful tools for predicting various spectroscopic signatures of this compound, aiding in the interpretation of experimental data and guiding further research.
Quantum chemical calculations, particularly DFT and TD-DFT, are routinely used to predict UV-Vis absorption and fluorescence spectra researchgate.netnasa.govnih.govresearchgate.netacs.org. As mentioned, TD-DFT calculations predict the first electronic excited states and assist in the assignment of vibronic bands in the S0-S1 absorption spectra, showing good agreement with experimental peak positions researchgate.netnasa.govnih.govacs.org. Beyond electronic spectra, computational methods can also predict vibrational spectra, such as Fourier Transform Infrared (FTIR) and FT-Raman spectra researchgate.netoup.comtandfonline.com. While specific details for this compound's predicted IR/Raman spectra were not explicitly found in the provided snippets, these methods are generally applied to methyl-substituted anthracenes to compare theoretical frequencies with experimental values researchgate.nettandfonline.com. Molecular dynamics simulations, in conjunction with anharmonic calculations, can also be used to model infrared photodissociation (IRPD) spectra, capturing many observed features, although intensity matching can sometimes be challenging nih.gov.
Table 2: Predicted Spectroscopic Information for this compound
| Spectroscopic Technique | Predicted Property | Computational Method | Reference |
| UV-Vis Absorption | S0-S1 Vibronic Bands (330-375 nm) | TD-DFT, Franck-Condon factor calculations | researchgate.netnasa.govnih.govacs.org |
| Fluorescence Emission | S1-S0 Vibronic Bands | TD-DFT, Franck-Condon factor calculations | researchgate.netnasa.govnih.govacs.org |
| Methyl Rotation | Rotational Energy Barriers (S0: 69 cm⁻¹, S1: 335 cm⁻¹) | DFT, TD-DFT (B3LYP/6-31+G(d,p)) | kyushu-u.ac.jp |
Simulation of Vibronic Spectra and Franck-Condon Factors
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been extensively employed to simulate the vibronic spectra of this compound. The S0-S1 absorption spectra of this compound have been experimentally measured in the ultraviolet region, specifically between 330 and 375 nm (26,666 to 30,303 cm⁻¹), utilizing cavity ring-down spectroscopy in supersonic free-jet expansions of argon researchgate.netresearchgate.netfigshare.comnasa.govacs.org.
DFT calculations are crucial for investigating the structures and evaluating the vibrational transitions in both the ground (S0) and first excited (S1) electronic states of this compound researchgate.netresearchgate.netfigshare.comnasa.govacs.org. Furthermore, TD-DFT calculations of the first electronic excited states, coupled with Franck-Condon factor calculations, are performed to aid in the assignment of experimentally observed vibronic bands researchgate.netresearchgate.netfigshare.comnasa.govacs.org. The Franck-Condon principle dictates that the intensity of vibronic transitions is directly related to the Franck-Condon factors, which quantify the overlap between the vibrational wavefunctions of the initial and final electronic states diva-portal.org.
Computational studies have successfully described the spectra of polycyclic aromatic hydrocarbons (PAHs), including this compound, by employing TD-DFT methods in conjunction with the B3LYP exchange-correlation functional and basis sets such as 6-31G* or 6-311+G** researchgate.net. While the vibronic spectra obtained through absorption experiments show good agreement with fluorescence excitation spectra in terms of peak positions, variations in relative band intensities are observed researchgate.netresearchgate.netfigshare.comnasa.govacs.org. A notable finding is the excellent correlation between experimentally determined vibronic line positions and the peak positions derived from quantum chemically calculated Franck-Condon excitation lines researchgate.netresearchgate.netfigshare.comnasa.govacs.org.
Beyond electronic transitions, computational studies also address the internal rotation of the methyl group in this compound. Experimental barrier heights for internal rotation in the S0 and S1 states of this compound have been determined to be 69 cm⁻¹ and 335 cm⁻¹, respectively, using a one-dimensional free-rotor model kyushu-u.ac.jp. These experimental findings are supported by DFT and TD-DFT calculations, typically performed at the B3LYP/6-31+G(d,p) level, which provide the potential energy curves for methyl rotation and demonstrate their dependence on the electronic state kyushu-u.ac.jp.
Table 1: Experimental and Calculated Barrier Heights for Methyl Rotation in this compound
| State | Experimental Barrier Height (cm⁻¹) kyushu-u.ac.jp | Computational Method (Example) kyushu-u.ac.jp |
| S0 | 69 | DFT (B3LYP/6-31+G(d,p)) |
| S1 | 335 | TD-DFT (B3LYP/6-31+G(d,p)) |
Computational Support for Experimental Assignments
Computational chemistry plays a vital role in providing robust support for the assignments of experimental spectroscopic data for this compound. DFT calculations are fundamental in analyzing the structures and vibrational transitions of both the ground and excited states, which directly informs and validates experimental assignments researchgate.netresearchgate.netfigshare.comnasa.govacs.org.
Time-dependent DFT calculations, specifically, are utilized to calculate the first electronic excited states and Franck-Condon factors, which are instrumental in assisting the assignment of experimentally measured vibronic bands researchgate.netresearchgate.netfigshare.comnasa.govacs.org. The strong correlation observed between the experimentally obtained vibronic line positions and the peak positions derived from quantum chemically calculated Franck-Condon excitation lines serves as direct computational validation for the experimental assignments researchgate.netresearchgate.netfigshare.comnasa.govacs.org.
Theoretical studies emphasize that relying solely on vertical excitation energy for assignments can lead to inaccuracies, underscoring the necessity of comprehensive vibronic spectra simulations for correct isomer identification and spectral interpretation diva-portal.org. Beyond spectral assignments, DFT calculations are also employed to optimize the ground state geometry of this compound and to investigate its excited state properties through TD-DFT researchgate.nettandfonline.com. Advanced analyses, such as Potential Energy Distribution (PED), can further be performed to accurately assign principal vibrational numbers, enhancing the precision of spectroscopic interpretations researchgate.net.
Applications and Materials Science Utilizing 2 Methylanthracene
Organic Electronics and Optoelectronic Devices
The unique photophysical characteristics of anthracene (B1667546) derivatives, including their tunable luminescence and efficient energy and charge transfer properties, make them valuable components in the field of organic electronics and optoelectronic devices. nih.gov
Active Layer Components in Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives play a crucial role in the development of organic light-emitting diodes (OLEDs), serving as emitting, hole-transporting, or electron-transporting materials. chem960.com 2-Methylanthracene itself exhibits fluorescent properties, which are foundational for its utility in these applications. nih.gov
A notable derivative, 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN), has been extensively investigated for its application in fluorescent blue OLEDs. Studies have demonstrated that MADN can function effectively as an emitting layer, with thicker MADN layers (40-60 nm) being preferable for constructing efficient blue OLEDs. When MADN is used as both the hole-transport and emitting layer, alongside tris(8-hydroxy-quinolinato)aluminium (Alq₃) as the electron-transport layer, the OLED exhibits a mixed emission from MADN and Alq₃ with Commission Internationale d'Eclairage (CIE) color coordinates of (0.25, 0.34), indicating its feasible hole-transporting capabilities. Replacing Alq₃ with 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen) as the electron-transport layer can lead to deep blue emission with a maximum luminous efficiency of 4.8 cd/A and CIE color coordinates of (0.16, 0.09). fishersci.com
Another derivative, 9,10-Bis(phenylethynyl)-2-methylanthracene (9,10-BPEA), is also utilized in OLED research as an emitter or host material. fishersci.ca
The performance of MADN in blue OLEDs highlights its potential as a key material. Detailed research findings for MADN-based OLEDs are summarized in the table below:
| Material Configuration | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Color Coordinates (x, y) | Reference |
| MADN as emitter | 3.3 | 2.5 | 4.6 | (0.154, 0.102) | fishersci.com |
| MADN doped 1-4-di-[4-(N,N-diphenyl)amino]styryl-benzene as emitter | 10.8 | 6.4 | 7.2 | (0.167, 0.283) | fishersci.com |
| MADN as hole-transport and emitting layer with BPhen as electron-transport layer | 4.8 (max) | - | - | (0.16, 0.09) | fishersci.com |
Fluorescent Probes and Sensors
This compound and its derivatives are recognized for their fluorescent properties, which are exploited in the development of fluorescent probes and chemical sensors. nih.gov These compounds can act as signaling units in chemosensors, exhibiting changes in fluorescence intensity or wavelength upon interaction with specific analytes.
For instance, certain 2-methoxy-substituted anthracene derivatives, including those structurally related to this compound, exhibit dual emission lifetimes. This dual emission originates from two distinct, interconvertible emissive species (s-cis and s-trans conformations) and can be utilized in fluorescent probes. The emission lifetimes of some of these probes change upon the addition of analytes like fluoride (B91410) or acid, allowing for their detection through fluorescence lifetime measurements. Anthracene-based compounds have also been developed as "turn-on" fluorescent chemosensors for the selective detection of metal ions such as Al³⁺ and Hg²⁺.
Precursor in Specialty Chemical Synthesis
This compound serves as a valuable precursor in the synthesis of a variety of specialty chemicals, leveraging its aromaticity and reactive sites for the creation of more complex molecular structures.
Development of Dyes and Pigments
This compound is a compound that can be used in the preparation of dyes and pigments. nih.gov A significant derivative in this area is 2-methylanthraquinone (B1664562) (also known as β-methylanthraquinone or tectoquinone), which is an important precursor to numerous dyes. 2-Methylanthraquinone is widely employed in the production of dyes and intermediates, as well as in organic synthesis for raw materials and synthetic dyes. Its structure, featuring a methylated anthraquinone (B42736) core, provides the basis for a range of colored compounds.
Synthesis of Complex Polycyclic Compounds
The stability and aromatic nature of this compound make it a useful building block for synthesizing functionalized anthracene derivatives and other complex polycyclic compounds. The incorporation of anthracene moieties into polymers has been a subject of extensive research due to their luminescent properties and their ability to undergo unique photo- and thermoreversible dimerization reactions. nih.gov This allows for the creation of advanced materials with tailored properties for various applications. nih.gov
Reference Standards in Analytical Chemistry
This compound is widely utilized as a reference standard in analytical chemistry. It is available as a high-purity solid polycyclic aromatic hydrocarbon (PAH) reference standard. These certified reference materials are crucial for evaluating analytical methods and for the accurate quantification of PAHs in diverse matrices, including environmental samples like diesel particulate matter. It serves as a calibration standard in techniques such as High-Performance Liquid Chromatography (HPLC) for the precise measurement of PAHs in environmental samples. Furthermore, this compound reference standards are produced in accordance with internationally recognized requirements for the development and production of reference standards.
Compound Names and PubChem CIDs
Calibration and Quality Control in Environmental Monitoring
This compound is a crucial component in establishing and maintaining the accuracy and reliability of environmental monitoring programs. Its inclusion in calibration standards and quality control procedures ensures the precise quantification of aromatic hydrocarbons in diverse samples.
Calibration Standards: this compound is explicitly used as a component in standard reference materials (SRMs) designed for the calibration of chromatographic instrumentation. For instance, NIST SRM 1491a is a certified solution containing 18 methyl-substituted PAHs, including this compound, primarily intended for calibrating instruments used to determine these compounds. nist.gov The accuracy of analytical measurements relies on initial quantitation calibration, which is verified through the analysis of continuing calibration verification (CCV) solutions, where individual compound concentrations are routinely checked. usgs.gov Instrument detection limit (IDL) solutions, containing specific concentrations of compounds like this compound, are also analyzed at the beginning of an analytical run to assess detection capabilities. usgs.gov Calibration procedures involve determining analyte response factors, with strict quality control criteria such as a maximum 15% relative standard deviation (%RSD) for these factors. tdi-bi.com
The table below summarizes the roles of this compound in calibration and quality control:
| Role in Calibration & Quality Control | Description | Example/Context |
| Calibration Standard Component | Included in certified reference materials for instrument calibration. | NIST SRM 1491a for methyl-substituted PAHs. nist.gov |
| Internal Standard (IS) | Added to samples for quantification and to monitor method performance. | GC-MS analysis of pharmaceuticals in sediments; anticancer drugs. diva-portal.orgresearchgate.net |
| Component of Verification Solutions | Used in continuing calibration verification (CCV) and instrument detection limit (IDL) solutions. | Ensuring maintenance of initial calibration and assessing detection limits. usgs.gov |
| Quality Control Check | Part of control standards to verify GC/MS quantification performance. | Routine analytical checks. nilu.no |
Analytical Method Development for Aromatic Hydrocarbons
This compound is integral to the development of robust and sensitive analytical methods for the detection and quantification of aromatic hydrocarbons, particularly polycyclic aromatic hydrocarbons (PAHs), in various environmental and biological matrices.
Role in PAH Analysis and Source Identification: As an alkylated PAH, this compound is of particular interest because alkylated PAHs can exhibit different toxicological profiles compared to their parent compounds, sometimes being more potent. diva-portal.org Furthermore, the ratios of alkylated PAHs to parent PAHs can serve as critical indicators for identifying the source of environmental contamination, distinguishing between petrogenic (e.g., crude oil spills) and pyrogenic (e.g., combustion) origins. diva-portal.org this compound is recognized among the common PAHs found in substances like creosote (B1164894). diva-portal.org
Chromatographic Method Development:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely employed technique for the analysis of PAHs, and this compound is frequently incorporated into the development of such methods. Sample preparation typically involves solvent extraction (e.g., with dichloromethane (B109758) and methanol), followed by cleanup steps like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to isolate the PAH fraction and remove interferences. usgs.govnih.govcedre.frusgs.gov The concentrated extracts are then analyzed using capillary-column GC/MS, often in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. usgs.govtdi-bi.comdiva-portal.orgnih.govrestek.com Method development efforts focus on optimizing chromatographic parameters, such as oven temperature programs, to achieve optimal separation of complex mixtures, including isobaric PAHs (compounds with the same mass but different structures). diva-portal.orgrestek.com this compound is included in various standard mixes for the development of GC-MS methods targeting PAHs, polycyclic aromatic sulfur heterocycles (PASHs), and their alkylated derivatives in matrices like fuel oil. cedre.fr A specific GC/MS method has been developed to effectively separate and quantify PAHs and alkylated PAHs, including this compound, even differentiating between compounds that share the same mass number. diva-portal.org
High-Performance Liquid Chromatography with Fluorimetric Detection (HPLC-FDD): While the provided information mentions 2-methylnaphthalene (B46627) and 9-methylanthracene (B110197) in the context of HPLC-FDD for blood PAH analysis, this compound fits within the broader scope of aromatic hydrocarbon analysis where HPLC-FDD is a relevant technique for compounds with fluorescent properties. rjpbr.com
Identification of AhR-Active Compounds: Beyond its role as a standard, this compound has been identified as a candidate aryl hydrocarbon receptor (AhR)-active compound in sediment analysis, a finding made possible through the application of effect-directed analysis coupled with GC-QTOFMS. usask.ca This highlights its direct relevance as a compound of environmental concern.
The table below outlines the applications of this compound in analytical method development for aromatic hydrocarbons:
| Application Area | Description | Analytical Techniques & Context |
| Source Identification | Alkylated PAH ratios (including this compound) help differentiate petrogenic vs. pyrogenic contamination sources. | GC-MS analysis of environmental samples. diva-portal.org |
| GC-MS Method Development | Integral component in optimizing separation, detection, and quantification of PAHs. | Solvent extraction, SPE/GPC cleanup, capillary-column GC/MS (SIM mode), temperature program optimization. usgs.govtdi-bi.comdiva-portal.orgnih.govcedre.frusgs.govrestek.com |
| Target Analyte | Identified as a compound of interest in environmental samples. | Detection in creosote and as a candidate AhR-active compound in sediments. diva-portal.orgusask.ca |
Comparative Studies with Anthracene Isomers and Derivatives
Influence of Methyl Group Position on Reactivity Profiles
The introduction of a methyl group at different positions on the anthracene (B1667546) nucleus alters its electronic distribution and steric environment, thereby affecting its chemical reactivity, particularly in thermal degradation and oxidation processes, as well as electrophilic additions.
Positional Isomer Effects on Pyrolysis and Oxidation
Pyrolysis: The thermal decomposition (pyrolysis) of methylanthracenes exhibits a strong dependence on the methyl group's position. Studies involving 1-, 2-, and 9-methylanthracene (B110197) pyrolyzed at temperatures ranging from 350 to 450°C demonstrate distinct reaction pathways and rates nih.govnih.govctdbase.org. The pyrolysis typically proceeds through three primary reaction pathways: demethylation to form anthracene, methyl addition leading to dimethylanthracenes, and hydrogenation to yield methyl-9,10-dihydroanthracenes nih.govnih.govctdbase.org. The relative importance of these pathways varies significantly depending on the specific methylanthracene isomer nih.govnih.govctdbase.org.
The general order of reactivity observed during pyrolysis is 9-methylanthracene > 1-methylanthracene (B1217907) > 2-methylanthracene nih.gov. At low conversions, all methylanthracenes produce anthracene, a methyl-9,10-dihydroanthracene, and dimethylanthracenes, though their relative amounts differ for each isomer nih.gov. For this compound, the major product at 400°C is 2-methyl-9,10-dihydroanthracene, with smaller quantities of anthracene and dimethylanthracenes. However, at higher temperatures (425-450°C), anthracene becomes as abundant as 2-methyl-9,10-dihydroanthracene nih.gov. In contrast, 9-methylanthracene pyrolysis primarily yields anthracene and a dimethylanthracene at 350°C, with 9,10-dihydroanthracene (B76342) becoming a more abundant product at elevated temperatures nih.gov. The demethylation rate of methylarenes, including methylanthracenes, has been correlated with Dewar reactivity numbers, which provide a measure of the localization energy nih.govctdbase.org.
The pyrolysis of more complex derivatives, such as 2-methyl-cis-9,10-bis(hydroxymethyl)-9,10-dihydroanthracene, yields 2-methyl-9,10-dihydroanthracene and this compound as major products, with 9,10-dimethylanthracene (B165754) as a minor product. Increasing the pyrolysis temperature facilitates the conversion of 2-methyl-9,10-dihydroanthracene into this compound uni.lunih.gov. Notably, 2-methyl-9,10-dihydroanthracene exhibits unusual stability under pyrolysis conditions compared to 9,10-dihydroanthracene nih.gov. The presence of calcium oxide (CaO) can significantly enhance the pyrolysis rates of 1-methylanthracene and 9-methylanthracene, reducing the temperature required for a given conversion nih.gov.
| Methylanthracene Isomer | Relative Pyrolysis Reactivity (General) | Primary Products (Low Conversion) | Temperature Effect on Products (Example for 2-MA) |
|---|---|---|---|
| 9-Methylanthracene | Highest | Anthracene, Dimethylanthracene, Methyl-9,10-dihydroanthracene | Anthracene and Dimethylanthracene at 350°C; 9,10-Dihydroanthracene abundant at higher T nih.gov |
| 1-Methylanthracene | Intermediate | Anthracene, Dimethylanthracene, Methyl-9,10-dihydroanthracene | Similar to 2-MA, but with more dimethylanthracene isomers and partially hydrogenated anthracenes nih.gov |
| This compound | Lowest | Anthracene, Dimethylanthracene, 2-Methyl-9,10-dihydroanthracene | 2-Methyl-9,10-dihydroanthracene major at 400°C; Anthracene as abundant at 425-450°C nih.gov |
Oxidation: The oxidation of methylanthracenes is also influenced by the methyl group's position. For instance, the oxidation of 9-methylanthracene by peroxydisulfate (B1198043) involves the formation of a 9-methylanthracene radical cation, which undergoes competing proton loss and nucleophile addition reactions fishersci.com. This process can yield side-chain and nuclear oxidation products, including the dimeric compound lepidopterene fishersci.com.
Furthermore, studies on the oxidation of 9-methylanthracene by various enzymatic and chemical systems, such as cytochrome P450 2B1, horseradish peroxidase, and iron tetraphenylporphine/iodosylbenzene, have identified products like 9-(hydroxymethyl)anthracene, 10-methyl-10-hydroxy-9-anthrone, and anthraquinone (B42736). Microsomal systems have also been shown to form dihydrodiols from 9-methyl- and 9-ethylanthracenes. The parent compound, anthracene, readily undergoes chemical oxidation to form anthraquinone. The electron transfer properties of anthracenes, including meso-substituted derivatives, can be quantitatively assessed through photoionization, charge-transfer excitation, and electrochemical oxidation, highlighting the impact of substituents on their redox behavior.
Regioselectivity in Electrophilic Additions
Electrophilic substitution on the anthracene nucleus typically occurs at the 9-position, which is the most reactive site due to the stability of the intermediate carbocation (α-complex) being stabilized by two benzene (B151609) rings. This general regioselectivity is largely maintained in methylanthracenes, although the methyl group's presence can influence the specific site of attack or subsequent reactions.
For example, electrophilic aromatic addition (AdEAr) reactions with anthracene can yield 9,10-dihydro-9,10-dimethoxyanthracene. Similarly, AdEAr reactions involving 9-methylanthracene and this compound have been shown to produce new adducts in high yields. In the case of 9-methylanthracene, bromination with N-bromosuccinimide (NBS) in the presence of iodine predominantly leads to 9-bromo-10-methylanthracene, indicating that the electrophilic attack occurs at the adjacent 10-position, influenced by the existing methyl group at the 9-position. This demonstrates that while the central ring remains the primary site of reactivity, the position of the methyl substituent can direct the precise point of electrophilic attack within that region.
Comparative Photophysical Behavior
The photophysical properties of methylanthracenes, including their fluorescence quantum yields, lifetimes, and photodegradation kinetics, are significantly influenced by the position of the methyl group, reflecting differences in their electronic structures and excited-state dynamics.
Differences in Fluorescence Quantum Yields and Lifetimes
The fluorescence behavior of methylanthracene isomers varies. This compound, for instance, typically exhibits a single emission lifetime nih.gov. In contrast, 9-methylanthracene's fluorescence lifetime is known to increase with increasing solvent viscosity . 9-Methylanthracene is also prone to excimer formation, which results in a broad emission spectrum nih.govnih.gov.
Reported fluorescence quantum yields for 9-methylanthracene include a value of 0.32 in cyclohexane. In solid-state co-crystals with 1,4-diiodotetrafluorobenzene, 9-methylanthracene and its co-crystals exhibited varying emission quantum yields: 9.0% for pure 9-methylanthracene (MA), 13.4% for (MA)4·I2F4, and a very low value of approximately 0.1% for MA·I2F4 nih.gov. The fluorescence lifetimes measured for 9-methylanthracene and its co-crystals align with proposed luminescence mechanisms. Pure 9-methylanthracene showed a bi-exponential decay with longer lifetimes (ca. 27 ns and 62 ns) indicative of excimer emission, while a co-crystal (MA·I2F4) where monomeric emission prevailed showed a lifetime of approximately 6 ns nih.gov.
| Compound | Fluorescence Lifetime Characteristics | Fluorescence Quantum Yield (Example) |
|---|---|---|
| Anthracene | Increases with solvent polarity nih.gov | Not explicitly found in comparative context |
| This compound | Single emission lifetime nih.gov | Not explicitly found in comparative context |
| 9-Methylanthracene | Increases with solvent viscosity; prone to excimer formation (bi-exponential decay: ~27 ns, ~62 ns in pure form) nih.gov | 0.32 (in cyclohexane); 9.0% (crystalline) nih.gov |
Isomer-Specific Photodegradation Kinetics
The photostability of methylanthracenes is influenced by the methyl group's position, with methyl-PAHs generally being more stable than their parent PAHs due to the electron-donating nature of the methyl group. However, among methylanthracene isomers, significant differences in photostability are observed.
Studies in isooctane (B107328) solutions have established a photostability order: this compound > 1-methylanthracene > 9-methylanthracene > anthracene. This indicates that the 2-position provides the most stable configuration, while the 9-position, having the highest electron density, makes 9-methylanthracene the least stable methylanthracene derivative due to easier substitution or oxidation of the methyl group. The photodegradation of methylanthracenes typically follows first-order reaction kinetics.
| Compound | Photodegradation Half-Life (W·h/m²) in Isooctane | Relative Photostability |
|---|---|---|
| This compound | 161.2 | Highest among methylanthracenes |
| 1-Methylanthracene | 117.5 | Intermediate |
| 9-Methylanthracene | 100.5 | Lowest among methylanthracenes |
| Anthracene | 73.7 | Lower than methylanthracenes |
Spectroscopic Distinctions Among Methylanthracenes
Methylanthracene isomers exhibit distinct spectroscopic profiles across various techniques, including UV-Vis, IR, and NMR spectroscopy, which are crucial for their identification and characterization.
UV-Vis Spectroscopy: The S0–S1 absorption spectra of anthracene, 9-methylanthracene, and this compound have been measured in the ultraviolet region (330 to 375 nm) using cavity ring-down spectroscopy. These measurements reveal characteristic vibronic band systems for each isomer, allowing for their distinction based on their unique electronic transitions.
IR Spectroscopy: Infrared (IR) spectroscopy, which measures the absorption of infrared radiation by molecules leading to specific vibrational frequencies, can effectively distinguish between isomers. For instance, IR predissociation spectroscopy on cationic fragments of this compound has shown a strong depletion band at approximately 1620 cm⁻¹, characteristic of benzylium-like isomers ctdbase.org. The unique arrangement of atoms due to the methyl group's position in each isomer results in distinct vibrational modes and absorption patterns in their IR spectra, enabling their differentiation.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating constitutional isomers, including methylanthracenes, by revealing the unique chemical environments of their carbon and hydrogen atoms. Both ¹H NMR and ¹³C NMR spectra would show distinct chemical shifts and coupling patterns for 1-, 2-, and 9-methylanthracene due to the varied electronic shielding and magnetic environments created by the methyl substituent at different positions on the anthracene core. This allows for unambiguous identification and structural elucidation of each isomer. For example, specific ¹H NMR signal assignments and ¹³C NMR chemical shifts for methylanthracene have been reported, demonstrating the utility of this technique in distinguishing such compounds fishersci.com.
Unique Vibronic Features and Absorption Characteristics
The absorption spectra of anthracene and its methyl derivatives, including this compound, exhibit distinct vibronic features, particularly in the ultraviolet (UV) region. Studies employing techniques such as cavity ring-down spectroscopy in supersonic free-jet expansions have mapped the S₀-S₁ absorption spectra of these compounds in the 330-375 nm range (26,666 to 30,303 cm⁻¹).
A notable observation is the influence of the methyl substituent on the energy of the first singlet excited state (S₁). In isolated molecules, the energy of the first singlet excited state is observed to decrease across the series: anthracene, this compound, and 1-methylanthracene. This suggests a slight red-shift in the absorption maximum upon methylation, with the effect varying based on the substitution position.
Table 1: Electronic Origin of First Singlet Excited State (S₁) for Anthracene and Methylated Isomers (Intended as an interactive data table)
| Compound | Electronic Origin (cm⁻¹) | Reference |
| Anthracene | 25106 | |
| This compound | 24912 | |
| 1-Methylanthracene | < 24912 (lower than 2-MA) |
The vibronic spectra obtained through absorption techniques generally align well with fluorescence excitation spectra in terms of peak positions, although differences in relative band intensities have been noted. This indicates that while the energy levels of the vibrational modes are consistent, the probabilities of transitions to these levels can vary between absorption and emission processes.
Elucidation of Substituent-Induced Spectral Shifts
The introduction of a methyl group, like other substituents, can lead to shifts in the absorption and fluorescence spectra of anthracene derivatives. Generally, substitution on the anthracene core results in a red-shift of excitation energies and an increase in oscillator strengths. This effect is attributed to the perturbation of the π-electron system by the substituent, which can lower the energy gap between the ground and excited states.
The position of the methyl substituent plays a crucial role in the magnitude and nature of these spectral shifts. For instance, transient absorption spectroscopy studies comparing anthracene, this compound, and 9-methylanthracene have shown that methylation leads to new strong transitions in the 420-435 nm range, shifted from anthracene's characteristic 405 nm transition. The polarization of these new transitions tends to align with the direction of the methyl substituent, indicating a localized electronic effect.
In terms of infrared (IR) spectroscopy, methylation significantly affects the CH-stretch region. Comparisons between bare anthracene and its mono- or di-methylated derivatives (such as 9-methylanthracene and 9,10-dimethylanthracene) show strong effects on the CH-stretch region, with bands appearing in the 3.420–3.500 µm (2924–2857 cm⁻¹) region assigned to overtones and combination bands coupled to aliphatic CH-stretch modes. While specific data for this compound's IR CH-stretch region were not detailed, the general principle of methyl group influence on this spectral region applies.
Future Research Directions and Emerging Paradigms
Advanced Functionalization and Hybrid Materials Integration
Future research into 2-Methylanthracene is expected to delve deeper into its advanced functionalization and integration into hybrid materials. Hybrid materials, which combine organic and inorganic components, are gaining significant attention for their ability to exhibit enhanced or novel functionalities compared to their individual constituents nih.gov. The inherent aromatic structure of this compound, with its potential for luminescence and electronic properties nih.gov, makes it a promising candidate for such integration.
Research could focus on covalently or non-covalently linking this compound to inorganic nanoparticles, metal-organic frameworks (MOFs), or other polymeric matrices. This functionalization could lead to the development of advanced materials for various applications, including:
Sensors: Hybrid materials incorporating this compound could be designed for highly sensitive and selective detection of specific analytes, leveraging its optical properties. The functionalization of inorganic colloidal particles by organic molecules has already shown profound impact in biomedical applications, including bioactive molecule sensing nih.gov.
Organic Electronics: The integration of this compound into hybrid systems could contribute to the development of new organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics, by influencing charge transport and light emission characteristics.
Catalysis: Functionalized this compound could act as a ligand or a component in heterogeneous catalysts, potentially offering improved catalytic activity, selectivity, and recyclability.
Exploration of Novel Photochemical Pathways
The photochemistry of anthracene (B1667546) derivatives, including this compound, is a rich area for continued exploration. Anthracene compounds are known for their photoinduced reactions, such as photodimerization and photoinduced electron transfer acs.orgresearchgate.net. Future research could aim to:
Uncover New Photoreactions: Investigate this compound under various irradiation conditions (e.g., different wavelengths, intensities, and solvents) to discover novel photochemical transformations beyond known photodimerization or photoionization processes acs.org. Studies have shown that the photoproduct distribution of anthracene derivatives can depend on the solvent used acs.org.
Develop Photoresponsive Materials: Design materials where the photochemical properties of this compound can be precisely controlled to create photoresponsive systems, such as light-triggered switches, self-healing materials, or information storage devices. The photostability of methyl-anthracene derivatives has been observed to be slightly better compared to parent polycyclic aromatic hydrocarbons, with quinones and other derivatives being frequent photoproducts researchgate.net.
Investigate Excited State Dynamics: Employ advanced spectroscopic techniques (e.g., femtosecond spectroscopy) to gain a deeper understanding of the excited state dynamics of this compound, including energy transfer and charge separation processes, which are crucial for optimizing its performance in optoelectronic applications researchgate.net.
High-Throughput Screening and Computational Design for New Applications
High-throughput screening (HTS) and computational design methodologies are powerful tools that are increasingly being applied in materials science and drug discovery, and they hold significant promise for accelerating the discovery of new applications for this compound.
Virtual Screening of Derivatives: Computational methods, such as Density Functional Theory (DFT), can be employed to predict the properties of various this compound derivatives, including their electronic structure, optical properties, and reactivity acs.org. This allows for the virtual screening of a vast number of hypothetical compounds, identifying promising candidates for synthesis and experimental validation rsc.org.
Optimization of Material Performance: HTS combined with computational modeling can be used to rapidly assess large libraries of this compound-containing materials for specific functionalities, such as luminescence efficiency, charge mobility, or sensing capabilities biointron.comnih.gov. This integrated approach can significantly reduce the need for laborious wet-lab experiments and optimize material performance biointron.com.
Discovery of Biological Activities: While not a primary focus here, the principles of HTS and computational design, as seen in drug discovery, could potentially be adapted to explore any unforeseen biological interactions of this compound or its derivatives, leading to entirely new application areas biointron.comnih.gov.
Sustainable Synthesis and Green Chemistry Approaches
The development of sustainable synthesis and green chemistry approaches for this compound is crucial for minimizing its environmental footprint and promoting responsible chemical manufacturing. Future research in this area could focus on:
Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical CO2, or bio-based solvents, to replace traditional hazardous organic solvents in the synthesis and purification of this compound jocpr.compurkh.com.
Catalysis: Developing more efficient and environmentally benign catalytic methods for the synthesis of this compound. This includes the use of recyclable catalysts and those that operate under milder conditions, reducing energy consumption and waste generation purkh.comijnc.irresearchgate.net.
Renewable Feedstocks: Investigating the possibility of synthesizing this compound from renewable resources, such as biomass or CO2, to reduce reliance on fossil fuels purkh.comchemrxiv.org.
Atom Economy and Waste Minimization: Designing synthetic routes that maximize atom economy, ensuring that a higher proportion of the starting materials are incorporated into the final product, thereby minimizing waste jocpr.compurkh.comresearchgate.net. This includes streamlining synthetic routes to reduce the number of steps and by-products purkh.com.
By focusing on these research directions, the scientific community can continue to expand the understanding and utility of this compound, contributing to advancements in various fields while adhering to principles of sustainability.
Q & A
Q. What are the recommended methods for synthesizing and purifying 2-methylanthracene for laboratory use?
this compound is typically synthesized via fractional distillation of anthracene oil at 352–365°C, followed by purification using recrystallization from solvents like benzene or ethanol . For functionalized derivatives (e.g., 9,10-bis[4-(N,N′-diphenylamino)phenyl]-2-methylanthracene), zinc powder reduction of 2-methylanthraquinone, bromination, and palladium-catalyzed Suzuki coupling are employed . Key steps include:
Q. How can researchers characterize this compound’s structural and physicochemical properties?
Core characterization methods include:
Q. What solvent systems are optimal for preparing this compound solutions in experimental settings?
this compound is sparingly soluble in polar solvents (e.g., water: 39 µg/L at 25°C) but dissolves well in benzene, chloroform, and ether . For fluorescence or spectroscopy:
- Stock solutions : Prepare in toluene (100 µg/mL) for stability .
- Avoid methanol/acetone : Poor solubility leads to crystallization .
Advanced Research Questions
Q. How can researchers resolve spectral overlaps in UV/fluorescence studies of this compound isomers?
Advanced spectroscopic techniques include:
- Cavity ring-down spectroscopy (CRDS) : Measures vibronic bands in supersonic jet expansions (e.g., 330–375 nm S₀→S₁ transitions) with <0.01 cm⁻¹ resolution .
- Synchronous luminescence (SL) : Reduces interference by scanning excitation/emission wavelengths synchronously (Δλ = 3 nm for anthracene derivatives) .
- DFT calculations : Predict Franck-Condon factors to assign vibronic bands (e.g., 26,666–30,303 cm⁻¹ transitions) .
Q. How does this compound’s isomer distribution inform environmental PAH source apportionment?
Isomer ratios differentiate pyrogenic (combustion) vs. petrogenic (crude oil) sources:
- Pyrogenic indicator : Elevated this compound relative to methylphenanthrenes (e.g., 2-/3-methylphenanthrene <1) .
- Stability trends : Less stable isomers (e.g., 1-/4-/9-methylphenanthrene) dominate in pyrolytic samples .
- GC-MS protocols : Use DB-5 columns (Agilent) for resolving C₁₅H₁₂ isomers .
Q. What experimental approaches quantify this compound’s photodegradation pathways on solid surfaces?
Photolysis studies on silica gel reveal:
Q. How should researchers address contradictions in this compound’s reported toxicological effects?
Meta-analysis strategies include:
- Dose-response validation : Replicate GJIC (gap junction intercellular communication) assays at 0.1–10 µM ranges .
- Negative controls : Confirm non-inhibition in ≥4 independent studies to resolve false positives .
- Cell line specificity : Test in human keratinocyte vs. liver models to assess tissue-dependent effects .
Q. What computational methods predict this compound’s thermodynamic stability and isomerization barriers?
- DFT/MD simulations : Calculate Gibbs free energy differences between isomers (e.g., 2-methyl vs. 9-methylanthracene) .
- Transition state analysis : Identify energy barriers for methyl group migration (e.g., B3LYP/6-311+G(d,p) basis set) .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in methylanthracene isomer identification across studies?
- Reference standards : Use certified solutions (e.g., 1000 µg/mL in isooctane) for GC-MS calibration .
- Interlaboratory comparisons : Share raw spectral data (e.g., NIST Mass Spectrometry Data Center) .
- Isomer-specific markers : Differentiate this compound from 9-methylanthracene via distinct NMR coupling constants (e.g., J = 8.5 Hz vs. 9.0 Hz) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
